

# An In-depth Technical Guide on the Solubility of Cyclopentadecanone in Organic Solvents

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## Compound of Interest

Compound Name: **Cyclopentadecanone**

Cat. No.: **B167302**

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This technical guide provides a detailed overview of the solubility characteristics of **Cyclopentadecanone** (CAS No. 502-72-7), a macrocyclic ketone widely utilized in the fragrance and flavor industries. An understanding of its solubility is critical for formulation, synthesis, and quality control. This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and illustrates the workflow for this process.

## Introduction to Cyclopentadecanone

**Cyclopentadecanone** ( $C_{15}H_{28}O$ ), also known as Exaltone®, is a white to pale yellow crystalline or waxy solid with a characteristic musky odor.<sup>[1][2]</sup> Its large fifteen-carbon ring structure makes it a relatively non-polar compound.<sup>[1]</sup> This molecular structure dictates its solubility behavior, generally adhering to the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents such as water but is readily soluble in a variety of organic solvents.<sup>[1][3][4]</sup> The solubility can also be influenced by temperature, with an increase in temperature generally leading to enhanced solubility.<sup>[1]</sup>

## Solubility Data

Quantitative, temperature-specific solubility data for **cyclopentadecanone** in a wide array of organic solvents is not extensively documented in publicly available literature. However, numerous sources qualitatively describe its solubility. The table below summarizes this

information. For structurally similar macrocyclic ketones, such as musk ketone, solubility has been shown to be highest in ethyl acetate, followed by n-butanol, ethanol, and methanol.[5]

Table 1: Qualitative Solubility of **Cyclopentadecanone** in Various Solvents

Solvent Class	Solvent Name	Reported Solubility	Citation(s)
Polar Protic	Ethanol	Soluble	[1][2][3]
Methanol	Soluble	[4]	
Polar Aprotic	Acetone	Soluble	[1][2]
Non-Polar	Chloroform	Soluble	[1][4]
Diethyl Ether	Soluble	[3][4]	
Benzene	Practically Insoluble	[6]	
Aqueous	Water	Insoluble	[2][3][4][7]

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of **cyclopentadecanone** solubility in an organic solvent, based on the static equilibrium or isothermal saturation method.[5][8] This method is robust for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

### 3.1 Materials and Equipment

- **Cyclopentadecanone** (high purity, >98%)
- Selected organic solvent (analytical grade)
- Thermostatic water bath or incubator with temperature control (e.g.,  $\pm 0.1$  °C)
- Analytical balance (readability  $\pm 0.1$  mg)
- Glass screw-cap vials (e.g., 20 mL)

- Syringe filters (e.g., 0.22  $\mu\text{m}$  pore size, compatible with the solvent)
- Volumetric flasks and pipettes
- Drying oven
- Desiccator

### 3.2 Procedure

- Sample Preparation: Add an excess amount of solid **cyclopentadecanone** to a series of screw-cap vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
- Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.
- Equilibration: Tightly seal the vials and place them in a thermostatic water bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Agitate the vials continuously using a mechanical shaker or magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature, but a period of 24 to 72 hours is typical.
- Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 6 hours to allow the excess solid to settle, leaving a clear, saturated supernatant.
- Sample Withdrawal and Filtration: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry container (e.g., a small beaker or evaporating dish). This step removes any microscopic undissolved particles.<sup>[9]</sup>
- Gravimetric Analysis: Weigh the container with the filtered saturated solution to determine the mass of the solution.
- Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the

**cyclopentadecanone.**

- Final Weighing: Once all the solvent has evaporated and the residue is dry, cool the container in a desiccator to room temperature and weigh it again. The final mass corresponds to the mass of the dissolved **cyclopentadecanone**.

3.3 Calculation of Solubility The solubility can be expressed in various units. A common expression is grams of solute per 100 g of solvent.

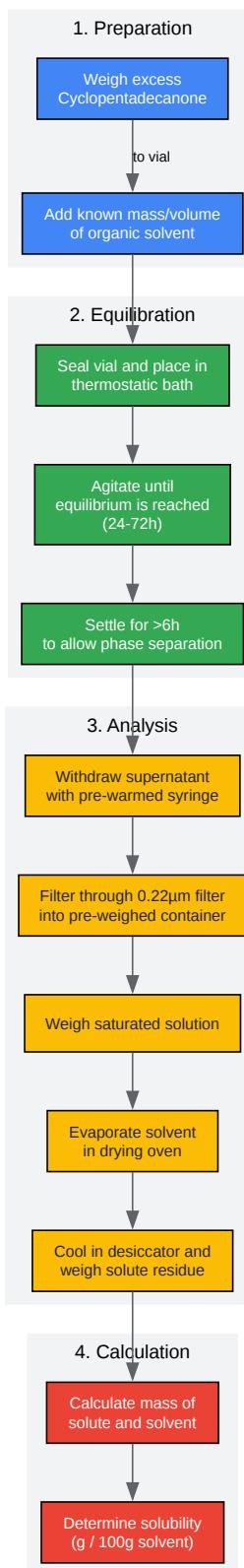
$$\text{Solubility (g / 100 g solvent)} = (\text{Mass of dissolved solute} / \text{Mass of solvent}) \times 100$$

Where:

- Mass of dissolved solute = (Mass of container + solute residue) - (Mass of empty container)
- Mass of solvent = (Mass of container + solution) - (Mass of container + solute residue)

## Visualization of Experimental Workflow

The logical flow of the solubility determination process is critical for ensuring reproducible and accurate results. The following diagram, generated using Graphviz, outlines the key steps of the isothermal saturation method described above.

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Caption: Workflow for determining solubility via the isothermal saturation method.

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